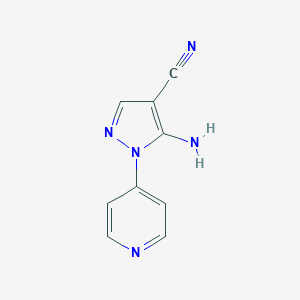

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a compound containing the pyrazole ring. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the amino and carbonitrile groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as nucleophilic substitution or addition reactions, due to the presence of the amino and carbonitrile groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carbonitrile groups could make the compound more soluble in polar solvents .科学研究应用

Crystallography

Summary of Application

Crystallography studies the crystal structure of chemical compounds, and this compound has been used to understand the arrangement of atoms within a crystal lattice.

Methods of Application

The compound is crystallized, and its structure is determined using X-ray diffraction techniques. Detailed crystallographic data, including atomic coordinates and displacement parameters, are collected to elucidate the molecular geometry .

Results and Outcomes

The crystal structure analysis provides insights into the compound’s molecular conformation and bonding interactions. This information is crucial for designing molecules with desired physical and chemical properties .

Tuberculosis Treatment Research

Summary of Application

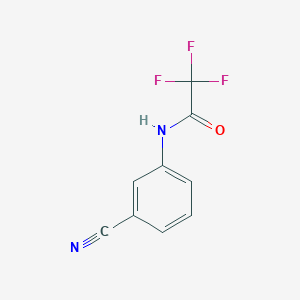

This compound’s derivatives have been investigated as potential inhibitors of Mycobacterium tuberculosis bd oxidase, an enzyme essential for the bacterium’s energy metabolism.

Methods of Application

Structure-activity relationship (SAR) studies are conducted to optimize the compound’s derivatives for inhibitory activity against the target enzyme. Compounds are tested in ATP depletion assays to evaluate their effectiveness .

Results and Outcomes

Derivatives have shown varying degrees of inhibition against different mycobacterial strains, with ATP IC50 values ranging from 6 to 54 μM. These findings are promising for developing new anti-tuberculosis drugs .

Alzheimer’s Disease Diagnosis

Summary of Application

This compound is used in the synthesis of novel pyrazolo[3,4-b]pyridines that show affinity for β-amyloid plaques, which are significant in the diagnosis of Alzheimer’s Disease (AD).

Methods of Application

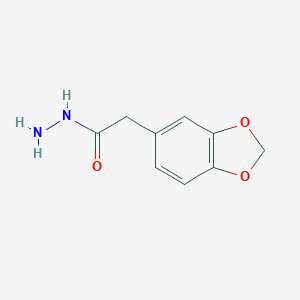

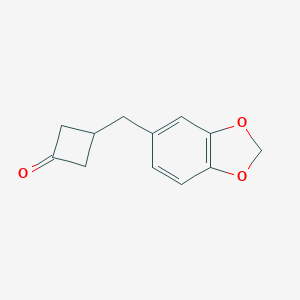

The synthesis involves the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones in the presence of ZrCl4. The ketones are obtained via a modified Wittig reaction .

Results and Outcomes

The synthesized compounds exhibit photophysical properties suitable for AD diagnosis. Some derivatives demonstrate high and selective binding to amyloid plaques in brain slices of AD patients, observed through fluorescent confocal microscopy .

Solid-Supported Synthesis

Summary of Application

This compound is involved in solid-supported synthesis methods, which are crucial for the rapid and efficient production of chemical libraries.

Methods of Application

The compound is anchored onto a solid support and undergoes a series of reactions to yield a diverse array of derivatives, which can be quickly screened for various biological activities .

安全和危害

未来方向

属性

IUPAC Name |

5-amino-1-pyridin-4-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFNOQKDZGZAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548290 |

Source

|

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

106898-37-7 |

Source

|

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)